molecular formula C12H12N2O2S2 B5572681 4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE

Cat. No.: B5572681
M. Wt: 280.4 g/mol
InChI Key: OTIUGBVMROZGTK-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an amino-linked thienylcarbonyl moiety at position 2, and a carboxamide group at position 2.

Properties

IUPAC Name

4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIUGBVMROZGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

  • Structure: Differs by an acrylamido group (with cyano and substituted phenyl moieties) at position 2 and an ethyl ester at position 3 .
  • Activity: Exhibits in vitro antioxidant activity (IC~50~: 12–18 µM in DPPH assay) and in vivo anti-inflammatory effects (65–78% edema inhibition in carrageenan-induced rat paw edema model). The phenyl substitutions (e.g., -NO~2~, -Cl) enhance potency compared to the parent compound .
  • Key Difference : The acrylamido group increases electron-withdrawing effects, improving radical scavenging, while the ethyl ester may enhance bioavailability.

2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-Thiophenecarboxamide (TPCA)

  • Structure: Features a 4-fluorophenyl group at position 5 and an aminocarbonylamino group at position 2 .
  • Activity : Potent IKKβ inhibitor (IC~50~: 17 nM), blocking IL-1β-mediated inflammatory pathways in β-cells. Overexpression of IKKβ reverses its effects, confirming target specificity .
  • Key Difference: The fluorophenyl group enhances binding affinity to IKKβ’s hydrophobic pocket, while the aminocarbonylamino group stabilizes hydrogen bonding with catalytic residues.

N,N-Diethyl-5,5-Dimethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide (K03)

  • Structure: Incorporates a tetrahydrobenzothiophene ring with diethylcarboxamide and thienylcarbonylamino groups .
  • Activity: Not explicitly reported, but the bicyclic system likely improves metabolic stability and tissue penetration compared to monocyclic thiophenes. The diethylcarboxamide may reduce polarity, enhancing blood-brain barrier permeability .

Data Table: Comparative Analysis of Thiophenecarboxamide Derivatives

Compound Name Key Substituents Molecular Formula Reported Activity Source
4,5-Dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxamide 4,5-dimethyl; 2-(thienylcarbonylamino) C~13~H~13~N~2~O~2~S~2~ N/A (structural analog data inferred)
Ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-cyano-3-(4-nitrophenyl)acrylamido; ethyl ester C~19~H~17~N~3~O~4~S Antioxidant (IC~50~: 12 µM); Anti-inflammatory (78% inhibition)
TPCA 5-(4-fluorophenyl); 2-aminocarbonylamino C~12~H~10~FN~3~O~2~S IKKβ inhibition (IC~50~: 17 nM)
K03 Tetrahydrobenzothiophene; diethylcarboxamide C~20~H~26~N~2~O~2~S~2~ Enhanced metabolic stability (inferred)

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